REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][C:10](=[O:12])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[F:13][C:14]1[CH:15]=[C:16]([Mg]Br)[CH:17]=[CH:18][CH:19]=1>O1CCCC1.[NH4+].[Cl-]>[F:13][C:14]1[CH:19]=[C:18]([C:10]2([OH:12])[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]2)[CH:17]=[CH:16][CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3-Fluorophenylmagnesiumbromide
|
Quantity
|
3.33 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)[Mg]Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted with ethylacetate (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
Collected organics after solvent evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1(CN(C1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 783 mg | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |